molecular formula C27H33ClO8 B610412 Ralaniten acetate CAS No. 1637573-04-6

Ralaniten acetate

Cat. No.: B610412
CAS No.: 1637573-04-6
M. Wt: 521.0 g/mol
InChI Key: HGHVYYKTOXUQNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ralaniten acetate is synthesized through a series of chemical reactions starting from bisphenol A. The synthetic route involves the formation of intermediate compounds, which are then acetylated to produce this compound . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality this compound for clinical use .

Chemical Reactions Analysis

Types of Reactions

Ralaniten acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major product formed from the hydrolysis of this compound is ralaniten (EPI-002), which retains the antiandrogen activity of the parent compound .

Scientific Research Applications

Properties

CAS No.

1637573-04-6

Molecular Formula

C27H33ClO8

Molecular Weight

521.0 g/mol

IUPAC Name

[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate

InChI

InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3

InChI Key

HGHVYYKTOXUQNT-UHFFFAOYSA-N

SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ralaniten acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol (500 mg, 1.27 mmol) in anhydrous pyridine (6.0 mL) were successively added acetic anhydride (605 μL, 6.35 mmol) and a catalytic amount of DMAP. After 14 h, the reaction mixture was quenched with an aqueous solution of sodium chloride and stirred for 15 min, and the resulting mixture was extracted twice with dichloromethane. The organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. Solvents were evaporated, and the resulting crude material was purified by silica gel flash chromatography (eluent: 2% methanol in dichloromethane) to provide the title compound (621 mg, 94%) as a sticky solid.
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
605 μL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
title compound
Yield
94%

Synthesis routes and methods II

Procedure details

Acetic Anhydride (4.3 g, 41.7 mmol) was added to a solution of (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol (2.8 g, 6.95 mmol) and DMAP (30 mg, 0.25 mmol) in anhydrous pyridine (24 mL) in a water bath. The resulting solution was stirred overnight. The pyridine was removed under reduced pressure and the residue was diluted with ethyl acetate (50 mL), washed subsequently with water (2×40 mL), then cold aqueous 1M HCl (40 mL), saturated NaHCO3 (40 mL) and water (40 mL). The organic layer was dried over Mg2SO4, filtered and concentrated to give light yellow oil. The crude product was purified by column chromatography (eluent: 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) to afford the title compound (3.30 g, 91.5% yield) as a colorless viscous oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
title compound
Yield
91.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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